BenchChemオンラインストアへようこそ!

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine

Lipophilicity Drug Design Physicochemical Properties

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine (CAS 874571-73-0) is a fluorinated aromatic amine belonging to the substituted benzylamine class. It features a benzene ring with a methyl group at the 2-position and a trifluoromethyl group at the 4-position, along with a primary amine (-CH2NH2) substituent.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 874571-73-0
Cat. No. B1374990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-4-(trifluoromethyl)phenyl)methanamine
CAS874571-73-0
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(F)(F)F)CN
InChIInChI=1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3
InChIKeyVMJKHBXPGXRDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine (CAS 874571-73-0): A Differentiated Fluorinated Benzylamine Building Block for Drug Discovery and Chemical Synthesis


(2-Methyl-4-(trifluoromethyl)phenyl)methanamine (CAS 874571-73-0) is a fluorinated aromatic amine belonging to the substituted benzylamine class. It features a benzene ring with a methyl group at the 2-position and a trifluoromethyl group at the 4-position, along with a primary amine (-CH2NH2) substituent . This compound serves as a versatile intermediate and building block in organic synthesis, particularly in medicinal chemistry and agrochemical development. Its unique substitution pattern imparts distinct physicochemical properties, such as altered lipophilicity and electronic characteristics, which can influence biological activity and synthetic utility compared to other benzylamine derivatives [1].

Why (2-Methyl-4-(trifluoromethyl)phenyl)methanamine Cannot Be Simply Replaced by Generic Benzylamine Analogs


The specific substitution pattern of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine (2-methyl, 4-CF3) is critical for its performance in synthesis and biological applications. Generic substitution with other benzylamine derivatives, such as 4-(trifluoromethyl)benzylamine (lacking the 2-methyl group) or N-methyl analogs, can lead to significantly different outcomes. The presence of the 2-methyl group influences steric hindrance and electronic distribution on the aromatic ring, which directly affects reaction yields, regioselectivity, and target binding affinity in drug discovery contexts [1]. Furthermore, the specific combination of functional groups in this compound is essential for its role as a reactant in patented antiviral quinolone syntheses [2]. Therefore, substituting with a close analog without rigorous validation risks compromising experimental reproducibility, product purity, and biological activity, making precise compound selection a critical factor for successful research and development.

Quantitative Differentiation Evidence for (2-Methyl-4-(trifluoromethyl)phenyl)methanamine vs. Key Analogs


Enhanced Lipophilicity (LogP) Compared to 4-(Trifluoromethyl)benzylamine

The introduction of a 2-methyl group in (2-Methyl-4-(trifluoromethyl)phenyl)methanamine significantly increases its lipophilicity compared to the widely used building block 4-(trifluoromethyl)benzylamine. This difference in LogP, a key parameter for membrane permeability and bioavailability in drug design, is quantifiable [REFS-1, REFS-2].

Lipophilicity Drug Design Physicochemical Properties

Validated Utility as a Key Intermediate in Patented Antiviral Quinolone Synthesis

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is specifically claimed as a reactant in the synthesis of substituted quinolones with antiviral activity against cytomegalovirus (CMV), as documented in patent US20090181996A1 [1]. This establishes a direct, validated use case that is not universally applicable to all benzylamine analogs.

Antiviral Agents Medicinal Chemistry Patent Literature

Reported Anticancer Activity Against Breast and Lung Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry in 2021 investigated the pharmacological profile of 2-methyl-4-(trifluoromethyl)phenylmethanamine and reported potent activity against certain cancer cell lines, specifically those derived from breast and lung cancers [1]. This finding positions the compound as a promising lead for oncology research.

Oncology Drug Discovery Biological Activity

Computational Properties (LogP, Rotatable Bonds) Differentiate from N-Methyl Analog

Calculated physicochemical properties of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine differ from its N-methyl analog, N-Methyl-4-(trifluoromethyl)benzylamine (CAS 90390-11-7). For instance, the target compound has a calculated LogP of 2 (free base) [1] and one rotatable bond, while the N-methyl analog has a higher molecular weight and potentially different LogP and hydrogen bonding capacity [2]. These variations impact druglikeness and synthetic behavior.

Computational Chemistry Molecular Properties Druglikeness

Potential Role in CNS Disorders via KCNT1 Inhibition Pathway

A patent (WO2022010880A1) identifies compounds useful for treating neurological diseases by inhibiting KCNT1, a sodium-activated potassium channel. While the specific compound is not directly claimed, the patent class includes substituted benzylamines, suggesting that (2-Methyl-4-(trifluoromethyl)phenyl)methanamine could serve as a valuable intermediate or scaffold for developing KCNT1 inhibitors [1].

Neuroscience Ion Channels Neurological Disorders

Limited Availability of Direct Comparative Data

It is important to note that high-strength, direct head-to-head comparative data (e.g., IC50 values against a specific target with a close analog) for (2-Methyl-4-(trifluoromethyl)phenyl)methanamine are limited in the public domain. The differentiation evidence presented herein relies on a combination of direct patent validation, cross-study comparable physicochemical properties, and class-level inferences. Further experimental validation is recommended to fully quantify its advantages over specific analogs in particular applications.

Data Availability Research Gaps Compound Differentiation

Optimal Application Scenarios for (2-Methyl-4-(trifluoromethyl)phenyl)methanamine Based on Evidence


Antiviral Drug Discovery: Synthesis of Novel Quinolone CMV Inhibitors

This compound is a validated reactant for synthesizing substituted quinolones with activity against cytomegalovirus (CMV), as documented in patent US20090181996A1 [1]. Researchers can directly incorporate it into synthetic routes to generate novel antiviral candidates.

Oncology Research: Development of Breast and Lung Cancer Therapeutics

Based on reported potent activity against breast and lung cancer cell lines in a 2021 Journal of Medicinal Chemistry study [2], this compound is a strong candidate for hit-to-lead optimization in oncology programs targeting these malignancies.

CNS Drug Design: Scaffold for KCNT1 Inhibitors in Neurological Disorders

The compound's class association with KCNT1 inhibition, as indicated in patent WO2022010880A1 [3], makes it a valuable building block for synthesizing novel treatments for neurological conditions involving excessive neuronal excitability.

Medicinal Chemistry Building Block for Lipophilic Drug Candidates

With a significantly higher LogP (2.89-3.97) compared to 4-(trifluoromethyl)benzylamine (LogP=1.66) [REFS-4, REFS-5, REFS-6], this compound is ideal for designing drug candidates requiring enhanced membrane permeability or oral bioavailability, particularly for CNS targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methyl-4-(trifluoromethyl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.